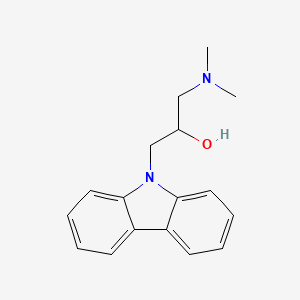

1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol involves multi-step chemical reactions that modify the carbazole nucleus. For instance, Guillonneau et al. (1999) synthesized 9-O-substituted derivatives of 9-hydroxy-5, 6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic acid (2-(dimethylamino)ethyl)amide with improved antitumor activity through a series of esterification reactions, demonstrating the versatility and potential pharmacological significance of carbazole derivatives (Guillonneau et al., 1999).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including this compound, can be elucidated using various spectroscopic and crystallographic techniques. Asiri et al. (2010) confirmed the structure of a related compound, N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, highlighting the importance of these techniques in understanding the molecular architecture of carbazole derivatives (Asiri et al., 2010).

Chemical Reactions and Properties

Carbazole derivatives exhibit a wide range of chemical reactivity, facilitating their utility in diverse chemical transformations. Budén et al. (2009) showcased the synthesis of substituted 9H-carbazoles via the photostimulated S(RN)1 substitution reaction, revealing the compound's versatility in forming various carbazole-based structures through intramolecular C-C bond formation, highlighting the chemical flexibility and reactivity of the carbazole nucleus (Budén et al., 2009).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. The study of these properties involves sophisticated analytical techniques that provide insights into the compound's behavior in different environments.

Chemical Properties Analysis

Carbazole derivatives demonstrate unique chemical properties, including photophysical characteristics and electrochemical behavior, making them suitable for applications in optoelectronic devices. Elamin et al. (2021) investigated the spectro-electrochemical behavior of poly(3-(9H-carbazol-9-yl)propanenitrile), highlighting the potential of carbazole-based polymers in organic electronics due to their color-changing properties upon oxidation and reduction (Elamin et al., 2021).

Mécanisme D'action

Target of Action

GNF-Pf-4429, also known as 1-(9H-carbazol-9-yl)-3-(dimethylamino)-2-propanol, is a potent inhibitor of PAK4 . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .

Mode of Action

The compound interacts with PAK4, inhibiting its activity. This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes that PAK4 regulates .

Biochemical Pathways

The inhibition of PAK4 by GNF-Pf-4429 affects several biochemical pathways. One of the key pathways is the PAK4/c-Src/EGFR/cyclin D1 pathway. The compound effectively suppresses the proliferation of human gastric cancer cells through the downregulation of this pathway .

Result of Action

The result of GNF-Pf-4429’s action is the induction of apoptosis, or programmed cell death, in human gastric cancer cells . This is a significant molecular and cellular effect that can potentially be harnessed for therapeutic purposes.

Analyse Biochimique

Biochemical Properties

GNF-Pf-4429 has been identified as a potent PAK4 inhibitor . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cytoskeleton reorganization, cell proliferation, gene transcription, and carcinogenic transformation . The interaction of GNF-Pf-4429 with PAK4 could potentially influence these biochemical reactions .

Cellular Effects

The effects of GNF-Pf-4429 on cells are primarily observed in its ability to suppress the proliferation of human gastric cancer cells and induce apoptosis . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway .

Molecular Mechanism

The molecular mechanism of GNF-Pf-4429 involves its binding to PAK4, leading to the inhibition of this enzyme . This results in the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, thereby suppressing cell proliferation and inducing apoptosis .

Metabolic Pathways

Given its role as a PAK4 inhibitor, it may influence pathways that involve this enzyme .

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-18(2)11-13(20)12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,20H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJKISUGFXPPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)

![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)

![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)

![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)

![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)

![diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5217362.png)

![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)

![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)